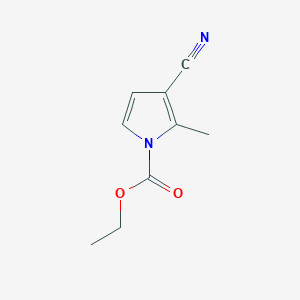

Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate

Description

Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate is a pyrrole-derived heterocyclic compound featuring a cyano group at position 3, a methyl group at position 2, and an ethoxycarbonyl moiety at position 1. Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability. The presence of the electron-withdrawing cyano group enhances the compound’s stability and influences its electronic properties, making it a valuable intermediate in synthesizing bioactive molecules .

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

ethyl 3-cyano-2-methylpyrrole-1-carboxylate |

InChI |

InChI=1S/C9H10N2O2/c1-3-13-9(12)11-5-4-8(6-10)7(11)2/h4-5H,3H2,1-2H3 |

InChI Key |

GWZIBPPAMFVGBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=CC(=C1C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization mechanism to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amine-substituted pyrroles.

Scientific Research Applications

Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano and ester groups play a crucial role in binding to active sites, influencing the compound’s biological activity. The pyrrole ring structure allows for π-π interactions and hydrogen bonding, which are essential for its function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate with related pyrrole derivatives, focusing on structural features, synthetic yields, spectroscopic data, and functional properties.

Substituent Variations at Position 4

- Compound 215 (Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate): Structure: Differs by a bulky 3-fluoro-2-iodobenzoyl group at position 4. Synthesis: 23% yield via acylation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate. Key Data: Molecular weight = 402.2 (ESIMS), ¹H NMR shows aromatic proton shifts (δ 7.50–7.57 ppm) due to iodine and fluorine substituents .

Compound 211 (4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid) :

- Structure : Features a difluorophenylmethyl group at position 4 and lacks the ethoxycarbonyl moiety.

- Synthesis : 72% yield; characterized by ¹H NMR (δ 7.27–7.34 ppm for aromatic protons) and ESIMS (m/z 249.9 [M-1]).

- Comparison : The carboxylic acid group enhances hydrophilicity, contrasting with the ethyl ester in the target compound, which favors lipophilicity .

Variations in the Pyrrole Core

- Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c): Structure: Fused pyrrolopyridine system with a methoxy group. Synthesis: 85% yield via hydrogenation; higher yield than the target compound’s derivatives due to simpler substituents.

- Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c): Structure: Bis-pyrrole system with aminophenyl and cyano groups. Key Data: Molecular weight = 454 (MS), elemental analysis confirms C, H, N composition. Comparison: The additional pyrrole ring and amino group expand conjugation, likely enhancing UV absorption properties compared to the monocyclic target compound .

Functional Group Replacements

- Ethyl 3-formyl-1H-pyrrole-2-carboxylate: Structure: Replaces the cyano group with a formyl moiety. Key Data: Similarity score = 0.96 to the target compound. Comparison: The formyl group increases electrophilicity, making it more reactive in nucleophilic additions than the cyano-substituted analog .

- Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Structure: Lacks the cyano group but has two methyl groups. Key Data: CAS 2199-59-9; similarity score = 0.93. Comparison: Additional methyl groups improve steric protection but reduce electronic diversity, limiting applications in metal coordination chemistry .

Research Implications

The cyano and methyl groups in this compound balance electronic and steric effects, making it a versatile scaffold for further functionalization. Derivatives with halogens (e.g., Compound 215) show promise in radiopharmaceuticals, while bis-pyrrole systems (e.g., Compound 7c) are candidates for optoelectronic materials. Future work should explore catalytic modifications to improve synthetic yields and expand substituent libraries .

Biological Activity

Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C₈H₈N₂O₂

- Molar Mass : 164.16 g/mol

- CAS Number : 7126-44-5

This compound features a pyrrole ring, which is known for its ability to participate in various biochemical interactions, making it a versatile scaffold for drug development.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Research has demonstrated that pyrrole derivatives possess significant antibacterial properties. For instance, compounds similar to ethyl 3-cyano-2-methyl-1H-pyrrole have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Enzyme Modulation : The compound has been utilized as a probe in biochemical assays to study enzyme activities. Its structural features allow it to interact with specific enzymes, thereby modulating their activity .

The mechanism through which this compound exerts its biological effects is primarily attributed to:

- Receptor Interaction : The presence of the cyano group enhances the compound's ability to form hydrogen bonds with target proteins, facilitating interactions that can lead to altered enzyme activity or receptor modulation .

Table 1: Summary of Biological Activities

Research Study Highlights

-

Antibacterial Activity :

A study evaluated the antibacterial properties of various pyrrole derivatives, including this compound. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent . -

Enzyme Interaction Studies :

In another study, ethyl 3-cyano-2-methyl-1H-pyrrole was used to investigate its effects on specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit enzyme activity by competing with substrate binding sites, thereby affecting overall metabolic rates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 3-cyano-2-methyl-1H-pyrrole-1-carboxylate?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, ethyl cyanoacetate can react with hydrazine derivatives under reflux conditions, followed by cyclization to form the pyrrole ring. Similar protocols are used for structurally related compounds, where ethyl acetoacetate reacts with hydrazine hydrate to generate intermediates like hydrazones, which are cyclized under acidic or thermal conditions . Optimization of reaction parameters (e.g., solvent, temperature, catalyst) is critical for yield improvement.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and cyano group integration. For example, the ester carbonyl (C=O) typically appears at ~165–170 ppm in ¹³C NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (via programs like WinGX) resolves molecular geometry and confirms tautomeric forms. Anisotropic displacement parameters validate structural integrity .

Advanced Research Questions

Q. How can contradictions in experimental and computational NMR data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

- 2D NMR (COSY, NOESY) : To assign coupling patterns and spatial proximities .

- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data, adjusting for solvent models (e.g., PCM) .

- Variable-Temperature NMR : Identify temperature-dependent conformational changes .

Q. What strategies improve synthetic yield in multi-step routes involving sensitive functional groups (e.g., cyano, ester)?

- Methodological Answer :

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during cyclization .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cross-coupling steps .

- Design of Experiments (DoE) : Statistically optimize parameters like pH, temperature, and reagent stoichiometry .

Q. How does the cyano group influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : The cyano group enhances binding via:

- Hydrogen Bonding : Acts as a hydrogen-bond acceptor with active-site residues (e.g., in kinase targets) .

- Electron-Withdrawing Effects : Modulates electron density on the pyrrole ring, affecting π-π stacking in receptor pockets. Comparative studies with non-cyano analogs (e.g., methyl or carboxyl derivatives) validate this role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.